1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride
Overview
Description
1-Ethylpiperidine-4-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It has an average mass of 193.671 Da and a monoisotopic mass of 193.086960 Da . This compound is an intermediate in the synthesis of PARP-1 inhibitors, which are involved in DNA repair and RNA transcription modulation .
Molecular Structure Analysis
The molecular structure of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is represented by the SMILES stringO=C(O)C(CC1)CCN1CC.[H]Cl
. This representation provides a way to visualize the compound’s structure using text.
Scientific Research Applications
Amide Formation Mechanism
1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is involved in the study of amide formation mechanisms, specifically in aqueous media using carbodiimide, a crucial reaction in bioconjugation. It is noteworthy that in these reactions, the stability and activity of the reagents vary significantly with pH, and different types of carboxylic acids (cyclizable and noncyclizable) have distinct reactivity profiles (Nakajima & Ikada, 1995).
Material Science and Biochemistry Tool
This compound serves as a versatile tool in material science and biochemistry. It is particularly useful as a spin-labeled, achiral Cα-tetrasubstituted α-amino acid, influencing the structure of peptides and serving as a probe in electron spin resonance and fluorescence studies (Toniolo, Crisma, & Formaggio, 1998).
Ethylene Precursor in Plants
In plant biology, 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is identified in the context of ethylene production. It is a significant metabolite in the pathway leading to ethylene, a crucial plant hormone. Studies have confirmed its presence in plants and have examined its role in ethylene biosynthesis (Hoffman, Yang, & McKeon, 1982).
Molecular Structure Studies
It also finds applications in the study of molecular structures. For example, research has been conducted on the molecular structures of N-ethylpiperidine betaine hydrate and its complex with squaric acid, providing insights into hydrogen bond formation and molecular conformation (Dega-Szafran et al., 2013).
Amino Corrosion Inhibitors
In the field of corrosion inhibition, 4-ethylpiperidine has been studied for its effectiveness in protecting steel surfaces. This compound chemisorbs to steel surfaces, significantly reducing corrosion rates in certain environments (Annand, Hurd, & Hackerman, 1965).
Radical Carbon-Carbon Bond Formation
Furthermore, it has been utilized in carbon-carbon bond-forming radical reactions in organic synthesis. The compound's role in mediating such reactions in both aqueous and organic media highlights its versatility in chemical synthesis (Graham, Murphy, & Coates, 1999).
properties
IUPAC Name |
1-ethylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-9-5-3-7(4-6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGTVBMLMATARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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